molecular formula C17H15BrN2O3 B4922258 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide

2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide

Cat. No. B4922258
M. Wt: 375.2 g/mol
InChI Key: ZKTQUAUDZVMLIS-VQHVLOKHSA-N
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Description

2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a valuable tool for studying certain mechanisms of action. In

Mechanism of Action

The mechanism of action of 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide involves its binding to amyloid fibrils through hydrogen bonding and hydrophobic interactions. This binding leads to the formation of a fluorescent complex that can be detected using fluorescence spectroscopy. The compound has a high binding affinity for amyloid fibrils and can be used to detect even small amounts of protein aggregates.
Biochemical and Physiological Effects
2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide has been shown to have minimal toxicity and does not affect the physiological functions of cells. It has been used in various cell lines and animal models without any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide in lab experiments include its high binding affinity for amyloid fibrils, its ability to detect even small amounts of protein aggregates, and its minimal toxicity. However, the limitations include its specificity for amyloid fibrils, which limits its use in studying other types of protein aggregation.

Future Directions

There are several future directions for the use of 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide in scientific research. One direction is the development of new fluorescent probes based on this compound for detecting protein aggregates associated with other diseases. Another direction is the use of this compound in the development of new therapies for neurodegenerative diseases. Additionally, the use of this compound in studying the mechanisms of protein aggregation and the development of new drugs for treating these diseases is an area of future research.

Synthesis Methods

The synthesis of 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide involves the reaction of 3-(3-bromo-4-methoxyphenyl)acrylic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature, and the product is obtained through purification using column chromatography or recrystallization.

Scientific Research Applications

2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide has been used in scientific research as a fluorescent probe for detecting protein aggregation in vitro and in vivo. This compound binds to amyloid fibrils and forms a fluorescent complex that can be detected using fluorescence spectroscopy. It has also been used as a tool for studying the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-15-8-6-11(10-13(15)18)7-9-16(21)20-14-5-3-2-4-12(14)17(19)22/h2-10H,1H3,(H2,19,22)(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTQUAUDZVMLIS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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